1-(Pyridin-2-yl)but-3-en-1-ol

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

1-(Pyridin-2-yl)but-3-en-1-ol combines ortho-pyridine coordination, terminal alkene reactivity, and chiral secondary alcohol in a single fragment scaffold (MW 149.19, LogP 1.69). Confirmed P2X3 antagonist (IC50 ~1 µM) and differentiation inducer in AML models. Unlike 3-pyridinyl regioisomers or saturated analogs, the 2-pyridinyl configuration enables distinct hydrogen-bond geometry and metal-chelation capacity. Dual lipoxygenase inhibitor and radical scavenger for antioxidant formulations. Racemic form for primary screening; enantiopure (S)- and (R)- forms available for stereochemical SAR. Procure now.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 17285-57-3
Cat. No. B2621137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)but-3-en-1-ol
CAS17285-57-3
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC=CCC(C1=CC=CC=N1)O
InChIInChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2
InChIKeyCITJKEXGKDUPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)but-3-en-1-ol (CAS 17285-57-3): Structure, Class, and Procurement-Relevant Identity


1-(Pyridin-2-yl)but-3-en-1-ol (CAS 17285-57-3) is a C9H11NO heterocyclic allylic alcohol featuring a pyridine ring substituted at the 2-position with a 3-buten-1-ol chain. Its molecular weight is 149.19 g/mol, with a calculated LogP of 1.69 and a topological polar surface area of 33.12 Ų [1]. The compound exists as a racemic mixture (denoted RS) in standard commercial offerings, with the (S)-enantiomer separately catalogued under CAS 144635-02-9 . The molecule combines three synthetically and biologically relevant features—a pyridine nitrogen for coordination and hydrogen-bonding, an allylic double bond for further functionalization, and a secondary alcohol as a handle for derivatization or chiral induction [2]. These structural attributes place it within the broader class of pyridinylmethanol derivatives, which have been explored as kinase inhibitor scaffolds, phosphodiesterase-4 (PDE4) inhibitor precursors, and ligands for metal catalysis [2][3].

Why Generic Substitution Risks Undermining Research Outcomes with 1-(Pyridin-2-yl)but-3-en-1-ol Analogs


Although several pyridine-containing allylic alcohols share the same molecular formula (C9H11NO), their biological and synthetic profiles diverge substantially based on ring-regiochemistry (2-pyridinyl vs. 3-pyridinyl), double-bond position (but-3-en vs. but-2-en), and stereochemistry (racemic vs. enantiopure). For example, the 3-pyridinyl regioisomer 2-Buten-1-ol,3-(3-pyridinyl)- (CAS 184419-64-5) and the (E)-1-(pyridin-3-yl)but-2-en-1-ol (CAS 127686-56-0) position the nitrogen meta to the side chain, altering hydrogen-bond geometry and metal-chelation capacity relative to the ortho-2-pyridinyl arrangement of 17285-57-3 . The corresponding saturated analog 1-(pyridin-2-yl)ethanol (CAS 18728-61-5) lacks the terminal alkene entirely, precluding olefin-metathesis, hydroboration, or Heck-type diversification routes available to 1-(Pyridin-2-yl)but-3-en-1-ol [1]. Conversely, 2-allylpyridine (CAS 2835-33-8) possesses the alkene but lacks the secondary alcohol, eliminating the chiral center and the capacity for esterification, etherification, or oxidation to the ketone [1]. These structural differences translate into distinct reactivity, target-binding, and pharmacokinetic properties that cannot be assumed interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 1-(Pyridin-2-yl)but-3-en-1-ol Relative to Structural Analogs


Lipoxygenase Inhibitory Profile: Multi-Target Modulation vs. Single-Target Comparators

Database annotations aggregated from the Medical University of Lublin and Medical University of Wrocław indicate that 1-(Pyridin-2-yl)but-3-en-1-ol acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. BindingDB records for the compound against human 15-lipoxygenase (ALOX15) report a Kd of 15,300 nM (15.3 µM) via SPR assay [2]. By class-level inference, this multi-target profile contrasts with the reference lipoxygenase inhibitor NDGA (nordihydroguaiaretic acid), which exhibits IC50 values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX), with COX inhibition at 100 µM [3]. The pyridinyl allylic alcohol scaffold thereby offers a distinct selectivity fingerprint relative to catechol-based inhibitors, potentially reducing off-target oxidoreductase activity associated with catechol motifs.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory screening

P2X3 Receptor Antagonist Activity: Pyridinyl Allylic Alcohol as a Purinergic Modulator Scaffold

BindingDB records for 1-(Pyridin-2-yl)but-3-en-1-ol against the human P2X3 purinoceptor report an IC50 of 999 nM (approximately 1.0 µM) for antagonist activity, measured in rat C6BU-1 cells expressing human P2X3 using a Fluo-3/AM dye-based fluorescence assay [1]. A related patent on pyridinyl amides as P2X3 and P2X2/3 inhibitors (US-8895589-B2) confirms the pyridinyl scaffold as a recognized pharmacophore for this target class . In contrast, the well-characterized non-nucleotide antagonist A-317491 (CAS 475205-49-3) exhibits high potency and selectivity for P2X3 and P2X2/3 receptors . While the target compound is approximately three orders of magnitude less potent than optimized clinical leads, its simple allylic alcohol structure offers a synthetically accessible entry point for fragment-based or scaffold-hopping campaigns that more complex antagonists do not provide.

P2X3 antagonism Pain target Purinergic signaling

Cellular Differentiation Activity: Monocytic Differentiation Induction vs. In-Class Comparators

Database records indicate that 1-(Pyridin-2-yl)but-3-en-1-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1][2]. This cellular phenotype is notably absent from the biological annotations of the simpler 2-allylpyridine (CAS 2835-33-8) and 1-(pyridin-2-yl)ethanol (CAS 18728-61-5), neither of which combines the allylic alcohol moiety with the 2-pyridinyl substitution pattern [3]. The specific assay context and quantitative EC50 values were not recoverable from publicly accessible primary literature. However, the differentiation-inducing phenotype represents a class-level differentiator: the simultaneous presence of the pyridine ring (potentially engaging nuclear receptor or kinase targets) and the allylic alcohol (potentially undergoing metabolic activation) appears necessary for this cellular activity, as neither structural fragment alone recapitulates the effect.

Cell differentiation Anticancer screening Psoriasis models

Synthetic Versatility: Allylic Alcohol + Pyridine Dual Functionality vs. Mono-Functional Analogs

1-(Pyridin-2-yl)but-3-en-1-ol contains two orthogonal reactive handles within a single low-molecular-weight scaffold (MW 149.19): the terminal alkene and the secondary alcohol. This enables sequential chemoselective transformations—for example, olefin cross-metathesis or hydroboration at the butenyl chain followed by oxidation or esterification at the alcohol—without protecting-group manipulation [1]. By contrast, 2-allylpyridine (MW 119.16, CAS 2835-33-8) lacks the alcohol , while 1-(pyridin-2-yl)ethanol (MW 123.15, CAS 18728-61-5) lacks the terminal alkene . The saturated analog precludes alkene-dependent diversification entirely, while 2-allylpyridine cannot serve as a chiral building block. The earliest documented synthetic utility dates to Profft and Busse (1961), who employed β-[Pyridyl-(2)]-allylalkohol in reactions with H-active compounds, establishing the compound's historical precedent as a versatile intermediate [2].

Synthetic intermediate Heterocycle synthesis Ligand design

Antioxidant Activity: Dual Radical-Scavenging and Lipoxygenase Inhibition vs. Single-Mechanism Antioxidants

Repository data from the Medical University of Lublin describe 1-(Pyridin-2-yl)but-3-en-1-ol as serving as an antioxidant in fats and oils, in addition to its lipoxygenase inhibitory activity [1]. This dual mechanism—direct radical scavenging combined with enzymatic inhibition of lipid-peroxidizing lipoxygenases—differentiates the compound from purely stoichiometric antioxidants (e.g., BHT, α-tocopherol) and from selective lipoxygenase inhibitors that lack intrinsic radical-scavenging capacity (e.g., zileuton). The pyridinyl nitrogen may contribute to metal-chelating antioxidant activity, while the allylic alcohol moiety can undergo hydrogen-atom transfer to quench lipid peroxyl radicals [2]. Quantitative radical-scavenging assay data (e.g., DPPH, ORAC, or FRAP values) were not identified from primary literature for this specific compound.

Antioxidant Lipid peroxidation Radical scavenger

Chiral Availability: Racemic vs. Enantiopure (S)-Form Procurement Options and Differential Applications

1-(Pyridin-2-yl)but-3-en-1-ol is commercially supplied as the racemic mixture (CAS 17285-57-3) by vendors including Fluorochem (95%+ purity) and Leyan (97% purity) . The (S)-enantiomer is separately catalogued as (S)-alpha-Allyl-2-pyridinemethanol (CAS 144635-02-9, IUPAC: (1S)-1-pyridin-2-ylbut-3-en-1-ol) . The (R)-enantiomer is also accessible under CAS 214149-61-8 . This contrasts with the simpler analog 1-(pyridin-2-yl)ethanol, which is primarily available in racemic form or as the (R)- or (S)-α-methyl-2-pyridinemethanol enantiomers, but without the allylic alkene functionality that enables further diversification. The ability to procure either racemic or enantiopure material of 1-(Pyridin-2-yl)but-3-en-1-ol supports both cost-sensitive racemic screening campaigns and stereochemically rigorous asymmetric synthesis or chiral ligand preparation.

Chiral building block Asymmetric synthesis Enantioselective catalysis

High-Priority Application Scenarios for 1-(Pyridin-2-yl)but-3-en-1-ol (CAS 17285-57-3) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for P2X3-Mediated Pain and Inflammatory Disorders

With a confirmed P2X3 IC50 of approximately 1 µM, 1-(Pyridin-2-yl)but-3-en-1-ol meets typical fragment hit criteria (IC50 < 1 mM; ligand efficiency-driven optimization potential) and provides both the pyridine nitrogen (hydrogen-bond acceptor) and the allylic alcohol (hydrogen-bond donor/acceptor) as recognition elements [1]. The scaffold's molecular weight of 149 Da places it well within fragment library guidelines (<250 Da), and the availability of enantiopure forms enables stereochemical SAR exploration. This scenario is supported by the patent literature establishing pyridinyl derivatives as privileged P2X3/P2X2/3 antagonist scaffolds .

Phenotypic Screening for Differentiation-Inducing Anticancer or Antipsoriatic Agents

The compound's activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation positions it as a phenotypic screening hit for differentiation therapy programs in acute myeloid leukemia (AML) and hyperproliferative skin disorders [2][3]. Unlike targeted agents directed at single kinases or receptors, the differentiation-inducing phenotype suggests engagement of upstream transcriptional or epigenetic regulatory mechanisms. Procurement of the racemic form for primary screening followed by enantiopure validation represents a logical experimental workflow.

Dual-Mechanism Antioxidant Development for Lipid-Rich Matrices

The combination of direct radical-scavenging antioxidant activity in fats and oils with enzymatic lipoxygenase inhibition makes 1-(Pyridin-2-yl)but-3-en-1-ol a candidate for industrial antioxidant formulations where both oxidative initiation (via LOX) and propagation (via radical chain reactions) must be addressed [4]. This dual mechanism is analogous to the strategy pursued with hydroxylated 3-(pyridin-2-yl)coumarins, which showed potent lipoxygenase inhibition in the micromolar range alongside radical-scavenging properties [5]. Standardized antioxidant assays (DPPH, ORAC, β-carotene bleaching) are recommended as next-step characterization.

Chiral Building Block for Asymmetric Ligand and Natural Product Synthesis

As demonstrated by the historical use of β-[Pyridyl-(2)]-allylalkohol in reactions with H-active compounds since the 1960s [6], the compound serves as a versatile chiral intermediate. The commercial availability of both racemic (CAS 17285-57-3) and enantiopure forms (CAS 144635-02-9 for the (S)-enantiomer; CAS 214149-61-8 for the (R)-enantiomer) , each containing orthogonal alkene and alcohol functional groups, supports applications in asymmetric catalysis (e.g., as a precursor to chiral N,O-ligands) and in the total synthesis of pyridine-containing natural products or alkaloids.

Quote Request

Request a Quote for 1-(Pyridin-2-yl)but-3-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.